![molecular formula C12H11BrN4O4S B2926754 3-[(3-Bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]pyridine-2-carboxylic acid CAS No. 2490420-50-1](/img/structure/B2926754.png)
3-[(3-Bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(3-Bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]pyridine-2-carboxylic acid” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs, or Tropomyosin receptor kinases, are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, including the compound , has been achieved through scaffold hopping and computer-aided drug design . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis process involves a sequential opening/closing cascade reaction .Molecular Structure Analysis
The molecular structure of this compound is derived from the pyrazolo[3,4-b]pyridine scaffold . The compound contains a bromo group, a sulfonyl group, and a carboxylic acid group attached to the pyrazolo[3,4-b]pyridine core .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a series of reactions that lead to the formation of the pyrazolo[3,4-b]pyridine core, followed by the attachment of the bromo, sulfonyl, and carboxylic acid groups .Applications De Recherche Scientifique
Antimicrobial Activity
Pyrrolopyrazine derivatives, including EN300-27143530, have shown significant antimicrobial activity . They have been used in the development of new drugs to combat various bacterial and fungal infections.
Anti-inflammatory Activity
These compounds have also demonstrated anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs, which could be used to treat conditions such as arthritis and other inflammatory diseases.
Antiviral Activity
Pyrrolopyrazine derivatives have exhibited antiviral activities . This suggests that they could be used in the development of new antiviral drugs, potentially offering new treatment options for various viral infections.
Antifungal Activity
These compounds have shown significant antifungal activity . This suggests that they could be used in the development of new antifungal drugs, potentially providing new treatment options for various fungal infections.
Antioxidant Activity
Pyrrolopyrazine derivatives have demonstrated antioxidant activities . This suggests that they could be used in the development of new antioxidant drugs, potentially offering new treatment options for conditions associated with oxidative stress.
Antitumor Activity
These compounds have shown antitumor activities . This suggests that they could be used in the development of new antitumor drugs, potentially providing new treatment options for various types of cancer.
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives have shown significant activity on kinase inhibition . This suggests that they could be used in the development of new kinase inhibitor drugs, potentially offering new treatment options for various diseases associated with kinase activity.
Drug Discovery Research
The structure of pyrrolopyrazine, including EN300-27143530, is an attractive scaffold for drug discovery research . This suggests that these compounds could be used as a starting point for the development of new drugs for a wide range of conditions.
Mécanisme D'action
Propriétés
IUPAC Name |
3-[(3-bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O4S/c13-8-6-15-17-5-4-16(7-9(8)17)22(20,21)10-2-1-3-14-11(10)12(18)19/h1-3,6H,4-5,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDKEDNJZIBYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)Br)CN1S(=O)(=O)C3=C(N=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]pyridine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

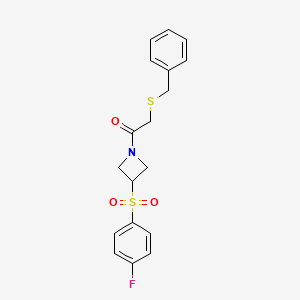
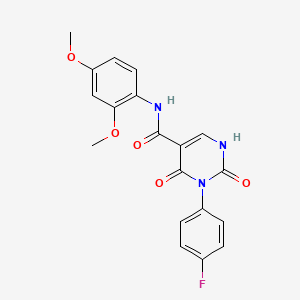
![N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide](/img/structure/B2926673.png)
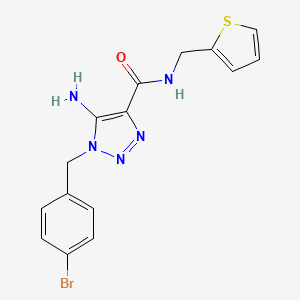
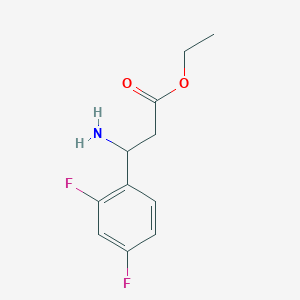
![4-Phenyl-4-[(prop-2-yn-1-yl)amino]butan-1-ol](/img/structure/B2926679.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2926683.png)

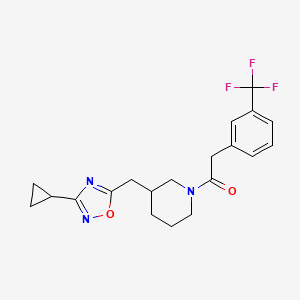

![N-(3,4-dimethoxyphenethyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2926690.png)

![1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2926694.png)